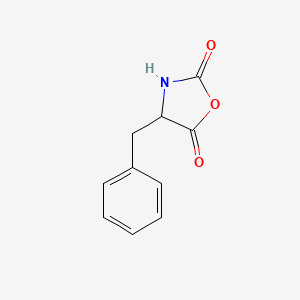

4-Benzyloxazolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00940432 | |

| Record name | 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-47-1, 1892-35-9 | |

| Record name | 4-(Phenylmethyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxazolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzyl-2,5-oxazolidinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 583-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00940432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyloxazolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Benzyloxazolidine-2,5-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK8R9ZUK4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Benzyloxazolidine-2,5-dione (β-Benzyl L-Aspartic Acid N-carboxyanhydride)

Executive Summary

4-Benzyloxazolidine-2,5-dione, more commonly known as β-Benzyl L-Aspartic Acid N-carboxyanhydride (BLA-NCA), is a pivotal heterocyclic compound that serves as a cornerstone monomer in the synthesis of advanced polypeptides and biomaterials. As a protected derivative of aspartic acid, it enables the controlled construction of poly(aspartic acid)-based structures through ring-opening polymerization (ROP). This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, polymerization mechanisms, and key applications, with a focus on the scientific rationale behind established protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile monomer in their work.

Core Concepts: Nomenclature and Significance

This compound is an α-amino acid N-carboxyanhydride (NCA), a class of compounds also known as Leuchs' anhydrides.[1] Its systematic IUPAC name is benzyl 2-(2,5-dioxooxazolidin-4-yl)acetate.[2] However, within the polymer chemistry and biomaterials fields, it is almost exclusively referred to by its common name, β-Benzyl L-Aspartic Acid N-carboxyanhydride (BLA-NCA) .[3]

The significance of BLA-NCA lies in its dual-functionality:

-

The Reactive NCA Ring: The oxazolidine-2,5-dione structure is a highly strained ring system, primed for nucleophilic attack and subsequent ring-opening polymerization. This process is remarkably efficient, proceeding with the loss of carbon dioxide to form peptide bonds.[1]

-

The Benzyl Protecting Group: The side-chain carboxylic acid of the aspartate residue is protected as a benzyl ester. This is critical as it prevents unwanted side reactions during polymerization and imparts solubility to the resulting polypeptide, poly(β-benzyl-L-aspartate) (PBLA), in common organic solvents.[2] This protecting group can be removed post-polymerization to yield the functional poly(L-aspartic acid).

This combination makes BLA-NCA an essential building block for creating well-defined, functional polypeptides for applications ranging from drug delivery systems to tissue engineering scaffolds.[4][5]

Physicochemical and Structural Properties

A clear understanding of the monomer's properties is fundamental to its successful application. The key characteristics of BLA-NCA are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13590-42-6 | [3] |

| Molecular Formula | C₁₂H₁₁NO₅ | [3] |

| Molecular Weight | 249.22 g/mol | [3] |

| Appearance | White to off-white powder/crystalline solid | [6] |

| Melting Point | >258°C (with decomposition) | [4] |

| Structure | The molecule features a planar oxazolidine ring, which is nearly perpendicular to the benzyl ring. This spatial arrangement influences its crystal packing and reactivity, particularly in solid-state polymerization. | [2] |

Synthesis of β-Benzyl L-Aspartic Acid N-carboxyanhydride

The synthesis of NCAs is a moisture-sensitive process that requires careful control of reaction conditions to achieve high purity and yield. The most common and reliable method involves the phosgenation of the parent amino acid.

Scientific Principles and Rationale

The core of the synthesis is the reaction between the amino and carboxylic acid groups of β-benzyl-L-aspartate with a phosgenating agent to form the cyclic anhydride.

-

Starting Material: The synthesis begins with β-benzyl-L-aspartate. The benzyl ester protection on the side chain is crucial to prevent it from participating in the cyclization reaction.

-

Phosgenating Agent: While phosgene gas (COCl₂) is the classic reagent, its extreme toxicity makes it impractical for most laboratories.[1] Solid, safer alternatives such as bis(trichloromethyl)carbonate (triphosgene) or diphosgene are now standard.[2][6] These compounds generate phosgene in situ, minimizing handling risks.

-

Anhydrous and Inert Conditions: NCAs are highly susceptible to hydrolysis. Any moisture present will react with the phosgenating agent and the NCA product, leading to low yields and impurities.[1][7] Therefore, the reaction must be conducted using anhydrous solvents (e.g., ethyl acetate, THF) and under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

-

Purification Strategy: The workup is designed to remove unreacted starting materials and phosgenation byproducts. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution neutralizes and removes acidic impurities.[6] The final product is then purified by recrystallization, typically using a solvent/anti-solvent pair like ethyl acetate and petroleum ether, to yield high-purity crystals.[6]

Experimental Workflow: Synthesis of BLA-NCA

The following diagram outlines the typical laboratory workflow for synthesizing BLA-NCA from its parent amino acid.

Caption: Laboratory workflow for the synthesis of BLA-NCA.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[6]

-

Preparation: In a three-neck flask dried overnight and equipped with a reflux condenser and nitrogen inlet, dissolve β-benzyl-L-aspartate (e.g., 6.0 g, 0.027 mol) in anhydrous ethyl acetate (120 mL).

-

Reaction Initiation: Heat the solution to reflux (approx. 90°C) under a nitrogen atmosphere.

-

Reagent Addition: In a separate flask, dissolve bis(trichloromethyl)carbonate (triphosgene) (e.g., 4.8 g, 0.016 mol) in anhydrous ethyl acetate (60 mL). Slowly add this solution to the refluxing amino acid solution over 30 minutes.

-

Reaction Completion: Maintain the reflux for 1.5-2 hours. The reaction mixture should turn from a slurry to a clear solution.

-

Work-up:

-

Cool the flask rapidly in an ice bath for 1 hour.

-

Transfer the cooled solution to a separatory funnel and wash it three times with a pre-chilled saturated NaHCO₃ solution, followed by one wash with pre-chilled saturated NaCl solution.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) for at least 1 hour.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure until about half the solvent is removed.

-

Precipitate the product by adding the concentrated solution dropwise into a stirred vessel of anhydrous petroleum ether or hexane.

-

Collect the white powder by filtration and recrystallize from an ethyl acetate/hexane mixture to obtain pure, needle-like crystals of BLA-NCA.

-

Mechanism and Application: Ring-Opening Polymerization

The primary utility of BLA-NCA is as a monomer for the synthesis of polypeptides via Ring-Opening Polymerization (ROP). This process allows for the creation of polymers with controlled molecular weights and well-defined architectures.[8]

The Normal Amine Mechanism (NAM)

ROP is typically initiated by a nucleophile, most commonly a primary amine. The polymerization proceeds via the Normal Amine Mechanism (NAM), as depicted below.

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. β-Benzyl L-Aspartic Acid NCA [nanosoftpolymers.com]

- 5. β-Benzyl L-Aspartic Acid N-carboxyanhydride | CymitQuimica [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

4-Benzyloxazolidine-2,5-dione: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 4-Benzyloxazolidine-2,5-dione, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its structural characteristics, synthesis, and critical applications, with a focus on the underlying chemical principles and practical experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, actionable understanding of this versatile compound.

Introduction: The Significance of this compound

This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a heterocyclic compound of significant interest in the fields of polymer chemistry and medicinal chemistry.[1][2] It belongs to the class of N-carboxyanhydrides (NCAs), which are activated amino acid derivatives widely used for the controlled synthesis of polypeptides. Its unique structure, incorporating a benzyl group, offers specific advantages in creating well-defined polypeptide architectures and functional biomaterials. The reactivity of the oxazolidine-2,5-dione ring allows for facile ring-opening polymerization, making it a valuable building block for drug delivery systems and other biomedical applications.[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound features a five-membered oxazolidine-2,5-dione ring with a benzyl substituent at the 4-position. This arrangement imparts a distinct reactivity profile, particularly at the two carbonyl groups, which are susceptible to nucleophilic attack, driving the ring-opening polymerization process.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that properties can vary slightly depending on the chirality ((R) or (S)-enantiomer) of the molecule.

| Property | Value | Source |

| IUPAC Name | (4R)-4-benzyl-1,3-oxazolidine-2,5-dione | [3] |

| Synonyms | (R)-4-Benzyloxazolidine-2,5-dione, L-phenylalanine N-carboxyanhydride, Phe-NCA | [1][4] |

| CAS Number | 37498-95-6 ((R)-enantiomer) | [5][6] |

| Molecular Formula | C10H9NO3 | [1][4][5] |

| Molecular Weight | 191.18 g/mol | [1][4] |

| Melting Point | 90°C | [6] |

| Density | 1.299 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Acetone (Slightly), Chloroform (Slightly, Heated), DMSO (Slightly) | [7] |

| Appearance | Powder | |

| pKa | 9.32 ± 0.40 (Predicted) | [6] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is commonly achieved through the cyclization of the corresponding N-protected amino acid, N-benzyloxycarbonyl-L-phenylalanine (Z-Phe). A dehydrating agent, such as phosgene or a phosgene equivalent like triphosgene, is used to facilitate the intramolecular condensation reaction.

Materials:

-

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe)

-

Triphosgene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel, filter paper)

Experimental Protocol:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 10 g of N-benzyloxycarbonyl-L-phenylalanine in 100 mL of anhydrous THF.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Cyclizing Agent: While stirring vigorously, slowly add a solution of 1.1 equivalents of triphosgene in anhydrous THF to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.

-

Reaction: Allow the reaction to proceed at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Crystallization and Isolation: Redissolve the crude product in a minimal amount of warm THF and precipitate by the slow addition of anhydrous hexane. Cool the mixture in an ice bath to maximize crystallization.

-

Filtration: Collect the crystalline product by vacuum filtration, washing the crystals with cold anhydrous hexane.

-

Drying: Dry the purified this compound crystals under vacuum.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Polypeptide Synthesis and Drug Delivery

This compound is a versatile monomer for ring-opening polymerization (ROP), a powerful technique for synthesizing well-defined polypeptides. The polymerization can be initiated by various nucleophiles, including primary amines, leading to the formation of poly(L-phenylalanine). This polymer can be further modified or incorporated into block copolymers for advanced applications.

The resulting polypeptides are of great interest in drug delivery, tissue engineering, and materials science due to their biocompatibility and biodegradability.[2] The benzyl side chains can also be functionalized post-polymerization to introduce specific properties or conjugate therapeutic agents.

Mechanism of Ring-Opening Polymerization:

Sources

- 1. scbt.com [scbt.com]

- 2. Buy (S)-4-Benzyloxazolidine-2,5-dione | 14825-82-2 [smolecule.com]

- 3. (R)-4-Benzyloxazolidine-2,5-dione | C10H9NO3 | CID 2756635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. guidechem.com [guidechem.com]

- 6. (R)-4-BENZYL-OXAZOLIDINE-2,5-DIONE | 37498-95-6 [amp.chemicalbook.com]

- 7. 13590-42-6 CAS MSDS (benzyl (S)-2,5-dioxooxazolidine-4-acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

4-Benzyloxazolidine-2,5-dione CAS number

An In-Depth Technical Guide to 4-Benzyloxazolidine-2,5-dione (Phenylalanine N-Carboxyanhydride)

Executive Summary

This technical guide provides a comprehensive overview of this compound, more commonly known in the scientific community as Phenylalanine N-Carboxyanhydride (Phe-NCA). As a critical monomer for the synthesis of polypeptides and a valuable building block in drug development, understanding its properties, synthesis, and handling is paramount for researchers. This document delves into the core characteristics of its stereoisomers, provides detailed synthetic and application protocols, and outlines essential safety and handling procedures. The guide is structured to serve as a key resource for scientists and professionals in organic chemistry, polymer science, and pharmaceutical development, emphasizing the causality behind experimental choices and ensuring a foundation of trustworthiness through validated methodologies.

Introduction and Nomenclature

This compound is a heterocyclic compound derived from the amino acid phenylalanine. It belongs to the class of N-carboxyanhydrides (NCAs), which are activated amino acid derivatives first synthesized by Hermann Leuchs in the early 20th century[1]. The significance of this compound lies in its strained five-membered ring, which readily undergoes ring-opening polymerization (ROP) to form polypeptides, with carbon dioxide as the only byproduct. This clean and efficient polymerization method makes it a cornerstone of modern polypeptide synthesis.

The compound's chiral nature, stemming from the parent amino acid, is critical. It exists primarily as two enantiomers, (S) and (R), and as a racemic mixture. The stereochemistry of the monomer dictates the stereochemistry of the resulting polymer, which is crucial for its biological activity and material properties.

Common Names and CAS Numbers:

-

(S)-4-Benzyloxazolidine-2,5-dione : Also known as L-Phenylalanine N-carboxyanhydride (L-Phe-NCA). This is the most common isomer, derived from the naturally occurring L-phenylalanine.[2]

-

(R)-4-Benzyloxazolidine-2,5-dione : Also known as D-Phenylalanine N-carboxyanhydride (D-Phe-NCA).

-

CAS Number : 37498-95-6[4]

-

-

Racemic this compound : A mixture of the (S) and (R) enantiomers.

Physicochemical Properties

The physical and chemical properties of Phe-NCA are essential for its storage, handling, and reaction control. The data below is compiled for the common (S)-enantiomer unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₃ | [2][3] |

| Molecular Weight | 191.18 g/mol | [2][3] |

| Appearance | White to off-white powder/crystals | [7] |

| Melting Point | Data varies by source and purity; typically in the range of 185-195°C for similar NCAs. | [7] |

| Solubility | Soluble in aprotic organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Dimethylformamide (DMF). Insoluble in water. | [3] |

| Stability | Highly sensitive to moisture and nucleophiles, which can initiate premature polymerization or hydrolysis. Must be stored under inert, anhydrous conditions. |

Synthesis and Reaction Mechanism

The primary route to synthesizing this compound involves the cyclization of the parent amino acid, phenylalanine, using a phosgenating agent. This process, often referred to as the "Leuchs method" or a variation thereof, converts the amino and carboxylic acid groups into the reactive N-carboxyanhydride ring.

The choice of a phosgenating agent is critical. While phosgene gas is the traditional reagent, its extreme toxicity has led to the adoption of safer alternatives like triphosgene (a solid) or diphosgene (a liquid). The reaction is typically performed in an aprotic solvent like THF under strictly anhydrous conditions to prevent hydrolysis of the product and reagents.

Sources

synthesis of 4-Benzyloxazolidine-2,5-dione from phenylalanine

An In-Depth Technical Guide to the Synthesis of 4-Benzyloxazolidine-2,5-dione from Phenylalanine

Foreword: A Modern Perspective on a Classic Reaction

The synthesis of α-amino acid N-carboxyanhydrides (NCAs), or Leuchs' anhydrides, represents a cornerstone of polypeptide chemistry. First discovered over a century ago, these reactive cyclic monomers are the most important precursors for the large-scale synthesis of high molecular weight polypeptides through ring-opening polymerization (ROP).[1][2][3] The resulting poly(amino acids) are at the forefront of biomedical innovation, finding applications in drug delivery, gene therapy, and tissue engineering.[4][5][6]

Among the various NCAs, this compound, derived from L-phenylalanine (Phe-NCA), is a key building block for creating hydrophobic domains in synthetic polypeptides. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis. We will move beyond a simple recitation of steps to explore the causality behind the procedural choices, emphasizing safety, purity, and scalability. While the classic Fuchs-Farthing phosgenation route remains the most direct and widely used method, we will focus on its modern iteration using triphosgene—a safer and more manageable solid phosgene equivalent.[2][7]

The Chemistry of NCA Formation: An Overview of Synthetic Strategies

The conversion of a free amino acid into its corresponding N-carboxyanhydride involves the formation of a five-membered ring through the coupling of the amino group and the carboxyl group with a carbonyl source.

-

The Fuchs-Farthing Method: This is the most direct and common industrial approach, involving the reaction of an unprotected amino acid with phosgene (COCl₂) or a phosgene equivalent.[1][2] The reaction is typically performed in a solvent like tetrahydrofuran (THF) or ethyl acetate. The primary by-product is hydrogen chloride (HCl), which can form salts with the unreacted amino acid.[1] To mitigate the extreme hazards of gaseous phosgene, solid bis(trichloromethyl) carbonate , commonly known as triphosgene , is now the reagent of choice for laboratory-scale synthesis.[5][7][8] It is safer to handle and store, generating phosgene in situ.[9]

-

The Leuchs Synthesis: The original method developed by Hermann Leuchs involves the intramolecular cyclization of N-alkoxycarbonyl-amino acid chlorides upon heating under vacuum.[1][2][10] While historically significant, this multi-step process and the high temperatures required, which can lead to decomposition, have made it less favorable than direct phosgenation.[10]

-

Emerging Phosgene-Free Methods: Recognizing the inherent toxicity of phosgene-based routes, recent research has focused on greener alternatives. These include innovative methods using carbon dioxide (CO₂) with coupling agents or photo-on-demand phosgenation from chloroform, presenting a safer future for NCA synthesis.[5][11]

This guide will concentrate on the triphosgene-based Fuchs-Farthing method, which offers a reliable balance of efficiency, scalability, and improved safety over traditional phosgenation.

Synthesis of Phe-NCA via Triphosgene: A Detailed Protocol

This section provides a field-proven, step-by-step methodology for the synthesis of high-purity this compound. The core principle is the controlled in situ generation of phosgene from triphosgene, which then reacts with phenylalanine to form the NCA ring.

Mechanistic Rationale

The reaction proceeds via the slow decomposition of triphosgene into three equivalents of phosgene, often catalyzed by trace nucleophiles or heat. The amino group of phenylalanine then attacks a molecule of phosgene, leading to an N-carbonyl chloride intermediate. Subsequent intramolecular nucleophilic attack by the carboxylate oxygen displaces the chloride, closing the five-membered ring and releasing a molecule of HCl. The high purity of the final NCA is paramount, as impurities like HCl or unreacted amino acid salts can interfere with subsequent polymerization reactions.[1][6]

Caption: Figure 1: Reaction Mechanism of Phe-NCA Synthesis

Quantitative Data & Reagents

The following table summarizes the typical quantities for a laboratory-scale synthesis.

| Parameter | Value | Moles (mmol) | Rationale |

| Reagents | |||

| L-Phenylalanine | 5.00 g | 30.3 | The starting amino acid. Must be thoroughly dried to remove moisture. |

| Triphosgene (BTC) | 4.75 g | 16.0 | Phosgene source. Stoichiometrically, 1/3 eq. is needed, but a slight excess ensures complete reaction. |

| Solvents | |||

| Anhydrous THF | 80 mL | - | A common solvent that suspends the amino acid well and is relatively inert under reaction conditions.[12] |

| Anhydrous Heptane | ~150 mL | - | An anti-solvent used to precipitate the product during crystallization. |

| Reaction Conditions | |||

| Temperature | 50-60 °C | - | Facilitates the decomposition of triphosgene and reaction with the amino acid. Some protocols also work at ambient temperature.[1] |

| Time | 2-4 hours | - | Reaction is monitored until the suspension becomes a clear solution, indicating consumption of the solid amino acid. |

| Expected Outcome | |||

| Yield | 75-90% | - | Typical yield for a well-executed synthesis after purification. |

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Step-by-Step Protocol

A. Preparation and Setup:

-

Drying: Dry L-phenylalanine (5.00 g) under high vacuum at 40-50 °C for at least 24 hours to remove all residual moisture.[1] Moisture will readily hydrolyze the NCA product.

-

Glassware: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be flame-dried or oven-dried and cooled under a stream of dry nitrogen. The outlet of the condenser should be connected to a gas bubbler and then a scrubber containing a 10% NaOH solution to neutralize evolved HCl and any unreacted phosgene.[7]

B. Reaction: 3. Suspension: Under a positive pressure of nitrogen, add the dried L-phenylalanine to the flask, followed by 80 mL of anhydrous THF. Begin stirring to form a fine suspension. 4. Heating: Gently heat the suspension to 50-60 °C using an oil bath. 5. Triphosgene Addition: In a separate dry flask, dissolve the triphosgene (4.75 g) in ~20 mL of anhydrous THF. Add this solution slowly to the stirring phenylalanine suspension over 30-45 minutes using a dropping funnel. Caution: The reaction will evolve HCl gas. Ensure adequate venting to the scrubber. 6. Monitoring: Continue heating and stirring the reaction mixture. The reaction is typically complete when the solid phenylalanine has fully dissolved, resulting in a clear, slightly yellowish solution (usually 2-4 hours). For rigorous monitoring, an aliquot can be taken, the solvent removed, and the residue analyzed by ¹H NMR.[1]

C. Work-up and Purification: 7. Cooling & Filtration: Once the reaction is complete, cool the flask to room temperature. If any particulate matter remains, the solution can be filtered through a pad of Celite under a nitrogen atmosphere to remove any unreacted amino acid salts.[1] 8. Concentration: Concentrate the clear filtrate using a rotary evaporator. Crucially, the water bath temperature should not exceed 30-35 °C to prevent thermal decomposition or polymerization of the NCA product.[1] This will yield a crude solid or viscous oil. 9. Crystallization: Dissolve the crude product in a minimal amount of warm (30 °C) anhydrous THF or ethyl acetate (approx. 20-30 mL). While stirring vigorously, slowly add anhydrous heptane (~150 mL) until the solution becomes persistently cloudy and precipitation begins. 10. Isolation: Allow the flask to stand, preferably at 4 °C (refrigerator), for several hours to complete crystallization. Collect the white crystalline product by filtration under a nitrogen atmosphere (using a Schlenk filter or in a glovebox). Wash the crystals with a small amount of cold heptane and dry under high vacuum. Store the final product at -20 °C under an inert atmosphere.

Safety: The Scientist's First Responsibility

Working with triphosgene demands the highest level of caution. It is a stable solid, but it readily decomposes to release highly toxic phosgene gas upon heating, or in the presence of moisture or nucleophiles.[9][13]

-

Primary Engineering Control: All manipulations involving triphosgene must be performed inside a certified chemical fume hood. [13][14]

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and a face shield. Nitrile gloves offer insufficient protection against phosgene; heavy-duty butyl or Viton gloves are recommended.[14]

-

Quenching and Neutralization: Keep a quench solution (e.g., concentrated ammonia in isopropanol or 10% NaOH) readily available to decontaminate glassware, spills, and the reaction workup streams.[7][15]

-

Gas Scrubbing: The reaction must be vented through a base scrubber to neutralize the HCl and phosgene off-gases.[7]

-

Exposure Symptoms: Phosgene inhalation can cause delayed-onset pulmonary edema, which can be fatal. Symptoms may include coughing, chest tightness, and nausea.[14] Seek immediate medical attention if any exposure is suspected.

Characterization and Quality Control

The purity of the synthesized Phe-NCA is critical for its use in polymerization.

-

¹H NMR (500 MHz, CDCl₃): δ (ppm) 7.35-7.20 (m, 5H, Ar-H), 6.5 (br s, 1H, N-H), 4.55 (t, 1H, α-CH), 3.20 (dd, 1H, β-CH₂), 3.05 (dd, 1H, β-CH₂).

-

FTIR (KBr, cm⁻¹): The most characteristic signals are the two strong carbonyl stretching bands of the anhydride group, appearing at approximately 1855 cm⁻¹ and 1780 cm⁻¹. A broad N-H stretch is also visible around 3280 cm⁻¹.

-

Melting Point: 93-95 °C (literature). A broad or depressed melting point indicates impurities.

Concluding Remarks

The synthesis of this compound from phenylalanine using triphosgene is a robust and accessible method for producing high-quality monomer for polypeptide synthesis. Success hinges on a disciplined approach that prioritizes anhydrous conditions to prevent side reactions and stringent safety protocols to manage the hazards of phosgene chemistry. By understanding the rationale behind each step—from the careful drying of the starting material to the low-temperature workup—researchers can reliably produce the high-purity NCA required for the development of next-generation biomaterials and therapeutics.

References

- Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752–5784. [Link]

- Cheng, J., & Deming, T. J. (2012). Synthesis of Polypeptides by Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides.

- Song, Z., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Omega, 7(43), 38865–38872. [Link]

- Gautier, B. (2015). α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations: try them to capture new value. Chimica Oggi-Chemistry Today, 33(4), 26-29. [Link]

- Bai, T., Zheng, B., & Ling, J. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 645949. [Link]

- Daly, W. H., & Poche, D. (1988). The preparation of amino acid N-carboxyanhydrides using triphosgene. Tetrahedron Letters, 29(46), 5859-5862. [Link]

- Wang, W., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials.

- O'Mahony, L. L., & Le, T. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. Chemical Science, 13(43), 12847-12852. [Link]

- Feng, H., et al. (2022). Syntheses of Polypeptides and Their Biomedical Application for Anti-Tumor Drug Delivery. International Journal of Molecular Sciences, 23(10), 5434. [Link]

- Wikipedia. (n.d.). Amino acid N-carboxyanhydride. [Link]

- Kricheldorf, H. R., & Fehrle, M. (1974). Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. Die Makromolekulare Chemie, 175(11), 3097-3113. [Link]

- University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]

- University of New Mexico, Environmental Health & Safety. (n.d.).

- Royal Society of Chemistry. (2014). Supporting Information for Chem. Commun.

- Google Patents. (n.d.). Method for preparing amino acid N-carboxyanhydride.

- Damle, S. B. (1993). Safe handling of diphosgene, triphosgene. Chemical & Engineering News, 71(6), 4. [Link]

- Cotarca, L., & Geller, T. (2020). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. Organic Process Research & Development, 24(10), 1957-1976. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmcisochem.fr [pmcisochem.fr]

- 7. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 8. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 14. ehs.unm.edu [ehs.unm.edu]

- 15. reddit.com [reddit.com]

An In-depth Technical Guide to the Core Mechanisms of N-Carboxyanhydride (NCA) Formation

Abstract: N-Carboxyanhydrides (NCAs), or Leuchs' anhydrides, are indispensable cyclic monomers for the synthesis of high-molecular-weight polypeptides and advanced biomaterials.[1][2] Their high reactivity, which enables efficient ring-opening polymerization (ROP), also necessitates carefully controlled synthetic conditions to ensure high purity and yield.[3][4] This guide provides an in-depth exploration of the core mechanisms governing NCA formation, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices in the seminal Leuchs and Fuchs-Farthing methods, analyze modern phosgene-free alternatives, and provide actionable protocols for laboratory synthesis.

Introduction: The Central Role of NCAs in Polypeptide Synthesis

The synthesis of well-defined polypeptides is crucial for applications ranging from drug delivery to tissue engineering.[5][6] The ring-opening polymerization of α-amino acid N-carboxyanhydrides stands as the most economical and expedient process for creating long polypeptide chains, capable of producing high molecular weight polymers in good yield with no detectable racemization.[1][3]

The NCA monomer is a five-membered heterocyclic ring containing two reactive carbonyl electrophiles (at C2 and C5) and a nucleophilic nitrogen.[6] This structure's inherent ring strain makes it highly susceptible to nucleophilic attack, leading to efficient polymerization with the concomitant release of carbon dioxide. However, the monomer's reactivity also makes it sensitive to moisture and impurities, which can initiate unwanted side reactions or terminate polymerization.[3][7] Therefore, a profound understanding of its synthesis is paramount to achieving high-purity monomers essential for controlled polymerization.

Core Synthetic Methodologies and Their Mechanisms

Two major routes have historically dominated the preparation of NCAs: the Leuchs method and the Fuchs-Farthing method.[1] While effective, both traditionally involved hazardous reagents, spurring the development of safer, phosgene-free alternatives.

The Leuchs Method: Intramolecular Cyclization

The original synthesis developed by Hermann Leuchs involves the intramolecular cyclization of N-alkoxycarbonyl amino acid halides.[1][2][8]

Mechanism Deep Dive: The process begins with an N-protected amino acid, typically with a methoxycarbonyl or ethoxycarbonyl group. This precursor is treated with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to convert the carboxylic acid into a highly reactive acid halide.[9][10] The critical step is the subsequent application of moderate heat under vacuum. This provides the energy for the lone pair of electrons on the carbamate nitrogen to perform an intramolecular nucleophilic attack on the carbonyl carbon of the acid halide. This attack forms the five-membered ring and eliminates an alkyl halide (e.g., methyl chloride or ethyl chloride) as a byproduct.[8]

Causality in Experimental Design:

-

N-Protection: The N-alkoxycarbonyl group serves a dual purpose. It protects the amine from reacting with the halogenating agent and, crucially, acts as the source for the second carbonyl group in the final NCA ring.

-

Halogenating Agent: The conversion to an acid halide is essential as it creates a highly electrophilic center, making the intramolecular cyclization kinetically favorable.

-

Heat and Vacuum: Heating provides the activation energy for the cyclization reaction. The vacuum is critical for removing the volatile alkyl halide byproduct, which drives the reaction equilibrium towards the product in accordance with Le Châtelier's principle.[8]

Diagram: Leuchs Method Mechanism

Caption: Mechanism of the Leuchs method for NCA synthesis.

The Fuchs-Farthing Method: Direct Phosgenation

The most widely employed method for NCA synthesis is the Fuchs-Farthing reaction, which involves the direct treatment of an unprotected α-amino acid with phosgene (COCl₂) or a phosgene equivalent.[1][9] This method is favored for its high yields and preservation of stereochemistry.[1]

Mechanism Deep Dive: The reaction proceeds through several key intermediates. First, the amino group of the amino acid attacks a molecule of phosgene, displacing a chloride ion to form an N-chloroformyl amino acid (an isocyanate precursor). Concurrently or subsequently, the carboxylic acid group of the amino acid can be converted to an acid chloride by another molecule of phosgene. The crucial ring-closing step involves the intramolecular attack of the carbamate nitrogen on the acid chloride carbonyl. This cyclization releases a molecule of hydrogen chloride (HCl). The overall reaction consumes two equivalents of phosgene and produces two equivalents of HCl per equivalent of amino acid.

Causality in Experimental Design:

-

Unprotected Amino Acid: This method's directness is its primary advantage, avoiding the need for protection/deprotection steps.

-

Phosgene/Equivalents: Phosgene acts as both the dehydrating agent (forming the acid chloride) and the carbonyl source for the anhydride ring. Due to the extreme toxicity of gaseous phosgene, safer liquid (diphosgene) or solid (triphosgene) equivalents are now standard.[1][11][12] Triphosgene, a stable solid, decomposes in situ to generate phosgene, offering much safer handling.[11]

-

Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are used to suspend the amino acid and dissolve the phosgene equivalent. These solvents must be rigorously dried, as any moisture will rapidly hydrolyze both the phosgene and the resulting NCA product.[2][7]

-

HCl Management: The generation of HCl is a major consideration. HCl can form salts with the starting amino acid, rendering it unreactive.[10] Furthermore, excess acid can catalyze the decomposition of the final NCA product.[1][13] Therefore, reactions are often run at elevated temperatures (e.g., 40-60 °C) to drive off HCl gas or may include non-nucleophilic acid scavengers.[1][10]

Diagram: Fuchs-Farthing Method using Triphosgene

Caption: Mechanism of the Fuchs-Farthing method using triphosgene.

Modern Phosgene-Free Methodologies

Concerns over the toxicity and handling of phosgene and its derivatives have driven the development of safer, "phosgene-free" synthetic routes.[9] These methods often rely on alternative activating agents.

A notable example is the use of n-propylphosphonic anhydride (T3P®). In this approach, T3P® is used to directly synthesize NCAs from amino acids and carbon dioxide (CO₂).[5][14] The reaction is mild and avoids halogenated reagents, generating byproducts that are non-toxic and easily removed.[9] This strategy is advantageous for its improved safety profile and alignment with green chemistry principles.[5] The reaction between a Boc-protected α-amino acid and T3P® reagent has also been shown to give the corresponding NCA derivatives in good yield and purity with no detectable epimerization.[9]

Comparative Analysis of Synthesis Methods

The choice of synthetic method depends on factors such as scale, safety requirements, available equipment, and the specific amino acid being used.

| Feature | Leuchs Method | Fuchs-Farthing (Triphosgene) | T3P® / CO₂ Method |

| Starting Material | N-alkoxycarbonyl amino acid | Unprotected α-amino acid | Unprotected α-amino acid |

| Primary Reagent | Halogenating agent (e.g., SOCl₂) | Triphosgene (BTC) | T3P® and CO₂ |

| Reagent Toxicity | Moderate (SOCl₂ is corrosive) | High (in situ phosgene) | Low |

| Key Byproducts | Alkyl halides, HCl | HCl | Phosphonic acids |

| Typical Conditions | Heat (50-80°C), vacuum | Moderate heat (40-60°C) | Mild (e.g., 40°C) |

| Advantages | Avoids phosgene | High yield, direct, scalable | High safety, green byproducts |

| Disadvantages | Requires protected starting material | Highly toxic reagent, HCl byproduct | Reagent cost, newer method |

Experimental Protocols: A Self-Validating System

A trustworthy protocol must include steps not only for synthesis but also for purification and characterization to validate the product's identity and purity.

Protocol: Synthesis of γ-Benzyl-L-Glutamate NCA (Bz-Glu-NCA) via the Fuchs-Farthing Method using Triphosgene

Safety First: This procedure must be performed in a well-ventilated fume hood. Triphosgene is toxic and releases phosgene. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

1. Materials & Setup:

-

γ-Benzyl-L-glutamate (10.0 g, 42.1 mmol)

-

Triphosgene (BTC) (5.0 g, 16.8 mmol, 0.4 eq.)

-

Anhydrous Tetrahydrofuran (THF) (150 mL)

-

Anhydrous Hexanes (for recrystallization)

-

500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube (or nitrogen inlet), and a thermometer.

2. Reaction Procedure:

-

Step 2.1 (Suspension): Add γ-benzyl-L-glutamate and 150 mL of anhydrous THF to the reaction flask. Begin stirring to form a fine suspension.

-

Step 2.2 (Reagent Addition): Carefully add the triphosgene to the suspension. Note: The addition may cause a slight exotherm.

-

Step 2.3 (Heating): Heat the reaction mixture to 50-55°C using an oil bath. The suspension will gradually dissolve as the reaction proceeds, and vigorous bubbling (HCl evolution) will be observed.

-

Step 2.4 (Monitoring): Maintain the temperature and stir for 2-4 hours. The reaction is typically complete when the solution becomes clear. The progress can be monitored by observing the cessation of HCl gas evolution.

-

Step 2.5 (Cooling & Filtration): Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. Filter the solution through a pad of Celite to remove any insoluble impurities.[15]

3. Purification (Recrystallization):

-

Step 3.1 (Concentration): Reduce the volume of the clear filtrate to approximately 40-50 mL using a rotary evaporator.

-

Step 3.2 (Precipitation): Slowly add the concentrated THF solution to a beaker containing 400 mL of vigorously stirring anhydrous hexanes. A white precipitate of the NCA will form immediately.

-

Step 3.3 (Isolation): Allow the suspension to stir for 30 minutes in an ice bath to maximize precipitation. Collect the white solid by vacuum filtration.

-

Step 3.4 (Drying): Wash the solid with a small amount of cold hexanes and dry under high vacuum overnight. Store the purified NCA under an inert atmosphere (nitrogen or argon) at -20°C.[16]

4. Characterization (Validation):

-

FTIR (ATR): Confirm the formation of the anhydride ring by identifying two characteristic carbonyl stretching peaks at approximately 1860 cm⁻¹ and 1790 cm⁻¹. The absence of a broad O-H stretch (from the carboxylic acid) indicates a complete reaction.

-

¹H NMR (CDCl₃): Verify the structure and purity. The α-proton signal should appear around 4.4 ppm. The absence of signals corresponding to the starting material confirms high purity.

Diagram: General Experimental Workflow for NCA Synthesis

Caption: A validated workflow for NCA synthesis and purification.

Conclusion and Future Outlook

The synthesis of N-carboxyanhydrides remains a cornerstone of polypeptide chemistry. While the Fuchs-Farthing method using triphosgene is a robust and scalable industry standard, the field is progressively moving towards safer and more sustainable alternatives. The development of phosgene-free methods, such as those employing T3P®, represents the future of NCA synthesis, promising to reduce hazardous waste and improve operator safety without compromising monomer quality.[5][9] For professionals in drug development and materials science, mastering these synthetic routes is essential for producing the high-purity monomers required for creating next-generation polypeptide-based technologies.

References

- Kulkarni, S., et al. (2021). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. PubMed Central.

- Ramirez, J. A., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. The Royal Society of Chemistry.

- Vayron, P., et al. (2021). Synthesis of α-Amino Acid N-Carboxyanhydrides. ACS Publications.

- Kulkarni, S., et al. (2021). Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. MDPI.

- Cheng, J. & Deming, T.J. Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. University of Illinois.

- Zhang, Y., et al. (2023). Cooperative Covalent Polymerization of N-carboxyanhydrides: from Kinetic Studies to Efficient Synthesis of Polypeptide Materials. ACS Publications.

- Mori, S., et al. (2022). Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. ACS Publications.

- Huesmann, D., et al. (2019). A) Modified Fuchs‐Farthing Method as common route for NCA synthesis. B) Schematic explanation of utilizing Meerwein's Salt to remove chloride impurities by covalent binding into volatile products. ResearchGate.

- Synthesis of amino acid NCAs using phosgene and its derivatives. ResearchGate.

- Kramer, J.R. & Deming, T.J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Chen, K., et al. (2024). Recent Advances and Future Developments in the Preparation of Polypeptides via N-Carboxyanhydride (NCA) Ring-Opening Polymerization. Journal of the American Chemical Society.

- Kramer, J.R. & Deming, T.J. (2010). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Tao, Y., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers.

- Ling, J. & Shen, Z. (2024). Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. Protocol Exchange.

- Amino acid N-carboxyanhydride. Wikipedia.

- (A) Syntheses of NCA monomers via Leuchs and Fuchs-Farthing routes and... ResearchGate.

- Asai, S., et al. (2018). Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor. Tokyo Tech.

- Synthesis of L-trp-NCA with triphosgene as the cyclocarbonylation agent... ResearchGate.

- Tao, Y., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. PubMed Central.

- Method for preparing amino acid N-carboxyanhydride. Google Patents.

- Pickel, D.L., et al. (2009). A Mechanistic Study of R-(Amino acid)-N-carboxyanhydride Polymerization: Comparing Initiation and Termination. ACS Publications.

- Scheme 6. Hydrolytic Mechanisms of NCAs. ResearchGate.

- Peggion, E., et al. (1966). Mechanism of N-Carboxyanhydride (NCA) Polymerization in Dioxane. Initiation by Carbon-14-Labeled Amines. Journal of the American Chemical Society.

- Safety Data Sheet - L-Serine N-Carboxyanhydride. Angene Chemical.

- Synthesis of NCAs (Leuchs' anhydrides): a) by Leuchs' method and b) microwave assisted. ResearchGate.

- Wilder, R. & Mobashery, S. (1992). The use of triphosgene in preparation of N-carboxy .alpha.-amino acid anhydrides. The Journal of Organic Chemistry.

- Phosgene. Wikipedia.

- Ramirez, J. A., et al. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. ResearchGate.

- Ramirez, J. A., et al. (2022). N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids. Green Chemistry.

Sources

- 1. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Phosgene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. biosynth.com [biosynth.com]

A Deep Dive into the Stereoisomers of Phenylalanine N-Carboxyanhydride: A Guide for Advanced Polypeptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in the development of advanced biomaterials and therapeutics, dictating the three-dimensional architecture and, consequently, the function of macromolecules. In the realm of synthetic polypeptides, the stereochemistry of the monomeric precursors is of paramount importance. This guide provides a comprehensive technical analysis of the two enantiomers of 4-benzyl-2,5-oxazolidinedione, the N-carboxyanhydride (NCA) derived from phenylalanine: the (S)-isomer (from L-phenylalanine) and the (R)-isomer (from D-phenylalanine). We will explore the nuances of their synthesis, comparative physical and chemical properties, stereoselective polymerization behavior, and the distinct characteristics of the resulting isotactic polypeptides, poly(L-phenylalanine) and poly(D-phenylalanine). This document serves as a crucial resource for scientists and researchers engaged in the rational design and synthesis of novel polypeptide-based materials for applications ranging from drug delivery to tissue engineering.

Introduction: The Significance of Chirality in Polypeptide Synthesis

Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are the most common and reactive monomers used for the synthesis of high molecular weight polypeptides through ring-opening polymerization (ROP). The inherent chirality of the amino acid starting material is preserved in the NCA monomer, allowing for the synthesis of stereoregular, or isotactic, polypeptides. The choice between the (S)- and (R)-enantiomers of an NCA, such as 4-benzyl-2,5-oxazolidinedione, is a critical design parameter that profoundly influences the secondary structure (e.g., α-helix or β-sheet formation), solubility, thermal stability, and ultimately, the biological activity and degradation profile of the resulting polyphenylalanine. This guide will dissect these differences, providing the foundational knowledge required for precise control over polypeptide architecture and function.

Stereoselective Synthesis of (S)- and (R)-4-Benzyl-2,5-oxazolidinedione

The most prevalent and efficient method for synthesizing amino acid NCAs is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[1] To maintain enantiomeric purity, the synthesis of (S)-4-benzyl-2,5-oxazolidinedione starts with L-phenylalanine, while the (R)-isomer is derived from D-phenylalanine. Due to the toxicity of phosgene gas, safer alternatives such as diphosgene (a liquid) or triphosgene (a solid) are now commonly employed.[2]

Causality in Experimental Design:

The choice of solvent is critical for both the reaction and the subsequent purification. Anhydrous solvents such as tetrahydrofuran (THF) or ethyl acetate are typically used to prevent premature hydrolysis of the highly moisture-sensitive NCA ring.[2] The reaction temperature is also a key parameter; while traditionally conducted at elevated temperatures (50-60 °C), it has been shown that the reaction can proceed at ambient temperature, driven by the initial exotherm of mixing the reagents.[1] This can be advantageous for large-scale syntheses by simplifying the experimental setup.

Following the reaction, purification is essential to remove any unreacted amino acid hydrochloride salts and other impurities that can interfere with controlled polymerization.[1] Recrystallization from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, is a common and effective purification strategy.

Experimental Protocol: Synthesis of L-Phenylalanine NCA ((S)-4-Benzyl-2,5-oxazolidinedione)

Materials:

-

L-Phenylalanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried and purged with nitrogen.

-

L-phenylalanine (1 equivalent) is suspended in anhydrous THF.

-

Triphosgene (0.4 equivalents) is dissolved in anhydrous THF and added dropwise to the refluxing suspension of L-phenylalanine over a period of 30-60 minutes.

-

The reaction mixture is refluxed until the solution becomes clear, indicating the consumption of the solid amino acid. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

The solvent is removed under reduced pressure to yield the crude NCA.

-

The crude product is dissolved in a minimal amount of warm anhydrous THF and recrystallized by the slow addition of anhydrous hexane until turbidity is observed.

-

The mixture is cooled to induce crystallization. The resulting white, crystalline product is filtered under an inert atmosphere, washed with hexane, and dried under vacuum.

(This protocol can be adapted for the synthesis of the (R)-isomer by starting with D-phenylalanine.)

Comparative Physicochemical Properties of (S)- and (R)-Isomers

While chemically identical in terms of connectivity, the enantiomers of 4-benzyl-2,5-oxazolidinedione exhibit distinct physical properties arising from their different spatial arrangements. These properties are crucial for their characterization and for understanding their behavior in solution and in the solid state.

| Property | (S)-4-Benzyl-2,5-oxazolidinedione | (R)-4-Benzyl-2,5-oxazolidinedione | Reference |

| Synonym | L-Phenylalanine NCA | D-Phenylalanine NCA | |

| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₉NO₃ | |

| Molecular Weight | 191.18 g/mol | 191.18 g/mol | |

| Melting Point | Approx. 93-95 °C | Approx. 93-95 °C | [3] |

| Specific Rotation ([α]D) | Negative | Positive | [4] |

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature of the measurement. The key differentiator is the sign of the rotation.

The most significant distinguishing feature of the two isomers is their optical activity. The (S)-isomer will rotate plane-polarized light in the opposite direction to the (R)-isomer. This is a direct consequence of their non-superimposable mirror-image structures. Circular dichroism (CD) spectroscopy is a powerful technique to further characterize these isomers, as they will exhibit mirror-image CD spectra.[4]

Ring-Opening Polymerization (ROP): A Tale of Two Helices

The stereochemistry of the NCA monomer dictates the secondary structure of the resulting polypeptide. The ring-opening polymerization of enantiomerically pure (S)- or (R)-4-benzyl-2,5-oxazolidinedione leads to the formation of isotactic poly(L-phenylalanine) and poly(D-phenylalanine), respectively.

Mechanism and Stereoselectivity

The ROP of NCAs can proceed through several mechanisms, with the "normal amine mechanism" being the most common for achieving controlled polymerization when initiated with primary amines.[5] In this mechanism, the amine initiator attacks the C5 carbonyl of the NCA, leading to ring opening and the formation of a carbamate intermediate, which then decarboxylates to regenerate a primary amine at the chain end for further propagation.

Interestingly, studies have shown stereoselective effects during polymerization. For instance, the polymerization of a racemic mixture of phenylalanine NCA can proceed at a different rate than the polymerization of the pure enantiomers.[3] This suggests that the growing polymer chain end can exhibit a preference for adding one enantiomer over the other.

Comparative Properties of Poly(L-phenylalanine) and Poly(D-phenylalanine)

The resulting isotactic polyphenylalanines, while having the same chemical composition, exhibit distinct properties due to their opposite chirality.

| Property | Poly(L-phenylalanine) (P-L-Phe) | Poly(D-phenylalanine) (P-D-Phe) | Reference |

| Secondary Structure | Predominantly right-handed α-helix | Predominantly left-handed α-helix | [6] |

| Circular Dichroism | Characteristic α-helical spectrum | Mirror-image α-helical spectrum | [6] |

| Solubility | Generally insoluble in water; soluble in certain organic solvents like hexafluoroisopropanol (HFIP) and dichloroacetic acid. | Similar to P-L-Phe | [7] |

| Thermal Stability | High thermal stability, with decomposition temperatures typically above 300 °C. | Similar thermal stability to P-L-Phe. | [6] |

The most profound difference between poly(L-phenylalanine) and poly(D-phenylalanine) is their chiroptical properties and the handedness of their helical secondary structures. Poly(L-amino acids) typically form right-handed α-helices, while poly(D-amino acids) form left-handed α-helices. This can be readily confirmed using circular dichroism spectroscopy, which will show characteristic mirror-image spectra for the two polymers. This difference in helical handedness can have significant implications for their interactions with other chiral molecules, such as proteins and enzymes in biological systems.

Applications: Leveraging Chirality for Function

The ability to synthesize enantiomerically pure polyphenylalanines opens up a wide range of potential applications where specific stereochemistry is required for function.

-

Chiral Stationary Phases for HPLC: The distinct three-dimensional structures of poly(L-phenylalanine) and poly(D-phenylalanine) make them excellent candidates for use as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of racemic mixtures.

-

Drug Delivery: The stereochemistry of a polypeptide-based drug carrier can influence its degradation rate by enzymes, its interaction with target cells, and its overall pharmacokinetic profile. The use of poly(D-amino acids) can impart resistance to proteolysis, leading to longer circulation times in vivo.

-

Tissue Engineering: The chirality of a scaffold material can influence cell adhesion, proliferation, and differentiation. Enantiomerically pure polypeptide scaffolds can be designed to mimic the natural extracellular matrix and elicit specific cellular responses.

-

Biocatalysis: Immobilized polypeptides with defined secondary structures can act as catalysts or scaffolds for catalysts in asymmetric synthesis.

Conclusion

The stereoisomers of 4-benzyl-2,5-oxazolidinedione are not merely chemical curiosities; they are fundamental building blocks that enable the synthesis of polypeptides with precisely controlled three-dimensional structures. The choice between the (S)- and (R)-isomer directly translates to the formation of right- or left-handed helical polymers, respectively, with distinct chiroptical properties and potential for stereospecific interactions. A thorough understanding of their synthesis, purification, and polymerization behavior, as detailed in this guide, is essential for researchers and scientists aiming to harness the power of chirality in the design of advanced polypeptide-based materials for a wide array of applications in medicine, biotechnology, and materials science.

References

- Imanishi, Y., Kugimiya, K., & Higashimura, T. (1973). Polymerization of L- and DL-phenylalanine N-carboxyanhydride by poly(N-methyl-L-alanine). Biopolymers, 12(12), 2643-56. [Link]

- Ohyama, K., Oyamada, K., Kishikawa, N., Ohba, Y., Wada, M., Maki, T., Nakashima, K., & Kuroda, N. (2008). Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length.

- Lupascu, F., Flipsen, T. A. C., van der Vlist, J., de Wolf, F. A., & Cohen Stuart, M. A. (2016). Poly(alanine): Structure and Stability of the D and L-Enantiomers. Biomacromolecules, 17(2), 515-524. [Link]

- Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-N-carboxyanhydrides using flash chromatography. Biomacromolecules, 11(12), 3668–3672. [Link]

- Song, Z., Han, Z., Lv, S., Chen, C., Chen, L., Yin, L., & Cheng, J. (2017). Synthesis of Polypeptides via Ring-Opening Polymerization of N-Carboxyanhydrides. Chemical Society Reviews, 46(21), 6570-6599. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 736225, (S)-4-Benzyl-2-oxazolidinone.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2734969, (R)-4-Benzyl-2-oxazolidinone.

- Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]

- Amdursky, N., & Stevens, M. M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768–2774. [Link]

- Habraken, G. J. M., Peeters, M., Thornton, P. D., Koning, C. E., & Heise, A. (2010). A new, efficient synthesis of α-amino acid N-carboxyanhydrides (NCAs). Polymer Chemistry, 1(4), 514-524. [Link]

- Lick, A., & Kricheldorf, H. R. (2015). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Amino Acids, 47(11), 2459–2467. [Link]

- Gude, M. T., Meuwissen, H. H. J., van der Wielen, L. A. M., & Luyben, K. Ch. A. M. (1996). Partition Coefficients and Solubilities of α-Amino Acids in Aqueous 1-Butanol Solutions. Industrial & Engineering Chemistry Research, 35(12), 4700–4712. [Link]

- Kricheldorf, H. R., & von-Loewenfeld, I. (2005). Primary Amine and Solvent‐Induced Polymerizations of L‐ or D,L‐Phenylalanine N‐Carboxyanhydride. Macromolecular Chemistry and Physics, 206(2), 282-290. [Link]

- Al-Hajaj, N., & Kricheldorf, H. R. (2011). Ring-Opening Polymerization of N-Carboxyanhydrides. In Handbook of Ring-Opening Polymerization (pp. 29-65). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

- Lu, J., Lin, Q., Li, Z., & Wang, J. (2012). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions.

- Hadjichristidis, N., Pitsikalis, M., Iatrou, H., & Deming, T. J. (2009). Synthesis of Well-Defined Polypeptide-Based Materials via the Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides. Chemical Reviews, 109(11), 5519-5578. [Link]

- Deming, T. J. (1997). Facile synthesis of block copolypeptides of defined architecture.

- Aliferis, T., Iatrou, H., & Hadjichristidis, N. (2004). Living Polymerization of α-Amino Acid N-Carboxyanhydrides by Using High-Vacuum Techniques. Biomacromolecules, 5(5), 1653–1656. [Link]

- Planellas, M., Montañez, M. I., & Puiggalí, J. (2014). Synthesis and Properties of Poly(l-lactide)-b-poly (l-phenylalanine) Hybrid Copolymers. International Journal of Molecular Sciences, 15(8), 13247–13266. [Link]

- Guerrero-Sanchez, C., Hoogenboom, R., & Schubert, U. S. (2007). Fast and reliable microwave-assisted ring-opening polymerization of α-amino acid N-carboxyanhydrides.

- Leuchs, H. (1906). Ueber die Glycin-carbonsäure. Berichte der deutschen chemischen Gesellschaft, 39(1), 857-861. [Link]

- Farthing, A. C. (1950). Synthetic polypeptides. Part I. Synthesis of oxazolid-2 : 5-diones and a new reaction of glycine. Journal of the Chemical Society (Resumed), 3213-3217. [Link]

- Daly, W. H., & Poche, D. (1988). The preparation of N-carboxyanhydrides of α-amino acids using bis(trichloromethyl)carbonate. Tetrahedron Letters, 29(46), 5859-5862. [Link]

- Kricheldorf, H. R. (1987). α-Aminoacid-N-Carboxy-Anhydrides and Related Heterocycles. Springer-Verlag Berlin Heidelberg. [Link]

- Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Initiated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114–14115. [Link]

- Deming, T. J. (2007). Synthetic polypeptides for biomedical applications. Progress in Polymer Science, 32(8-9), 858-875. [Link]

- Habraken, G., Wilsens, K. H. R. M., Koning, C. E., & Heise, A. (2011). The normal amine mechanism for N-carboxyanhydride (NCA) polymerization: a closer look. Polymer Chemistry, 2(6), 1322-1330. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. Polymerization of optical isomers of phenylalanine N‐carboxyanhydride by various secondary amines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

A Technical Guide to 4-Benzyl-1,3-oxazolidine-2,5-dione: Synthesis, Properties, and Applications in Polypeptide Development

Executive Summary: This document provides a comprehensive technical overview of 4-benzyl-1,3-oxazolidine-2,5-dione, a pivotal molecule in the fields of biopolymer chemistry and drug development. More commonly known by its synonym, L-Phenylalanine N-Carboxyanhydride (Phe-NCA), this compound serves as the activated monomer for the synthesis of poly(L-phenylalanine) and related copolypeptides. This guide details its precise nomenclature, physicochemical properties, synthesis protocols, polymerization mechanisms, and applications, with a focus on providing actionable insights for researchers and professionals in pharmaceutical and materials science.

Nomenclature and Molecular Structure

The precise identification of a chemical entity is foundational to scientific rigor. The molecule is systematically named and identified as follows:

-

IUPAC Name : (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione. The "(4S)" designation specifies the stereochemistry at the chiral center, which is derived from the natural L-amino acid precursor, L-phenylalanine.

-

Common Synonyms : L-Phenylalanine N-Carboxyanhydride (Phe-NCA), (S)-4-Benzyl-2,5-oxazolidinedione, Leuchs' anhydride of phenylalanine.[1]

-

CAS Number : 37498-95-6 (for the (R)-isomer, note that the L- or (S)-isomer is more common in polypeptide synthesis).[2]

-

Molecular Formula : C₁₀H₉NO₃.[2]

The structure consists of a five-membered oxazolidine ring containing two carbonyl groups at positions 2 and 5, and a benzyl group attached to the chiral carbon at position 4. This N-carboxyanhydride (NCA) structure is inherently reactive, making it an ideal precursor for ring-opening polymerization (ROP).[3]

Physicochemical Properties

Understanding the physical and chemical properties of Phe-NCA is critical for its synthesis, purification, storage, and polymerization. Key data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 191.186 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | ~93-95 °C (decomposes) | [5] |

| Solubility | Soluble in organic solvents (e.g., THF, DMF, Dioxane); Limited solubility in water | [4][6] |

| Chirality | Contains one stereocenter at the C4 position | [4] |

| Reactivity | Highly susceptible to moisture, which causes hydrolysis and ring-opening | [1] |

Synthesis and Purification Protocol

The synthesis of high-purity Phe-NCA is paramount for achieving controlled polymerization and producing well-defined polypeptides. The most established and widely used method is the Fuchs-Farthing method, which utilizes a phosgenating agent to cyclize the parent amino acid.[7]

Rationale for Method Selection (Fuchs-Farthing)

-

Expertise & Experience : The Fuchs-Farthing method is favored over the original Leuchs synthesis because it starts directly from the unprotected amino acid, avoiding the need for N-protection and deprotection steps.[7] This directness improves yield and reduces potential side reactions. The use of triphosgene, a solid and safer alternative to gaseous phosgene, has further modernized this approach, making it more accessible for standard laboratory settings.[8]

-

Trustworthiness : The protocol's reliability hinges on maintaining strictly anhydrous conditions. The NCA ring is highly electrophilic and readily attacked by nucleophiles like water.[1] The presence of moisture leads to premature polymerization or hydrolysis back to the amino acid, compromising monomer purity and subsequent polymer quality.[3] The use of an inert atmosphere (e.g., nitrogen or argon) is a self-validating step to prevent this degradation.

Detailed Experimental Protocol: Synthesis of Phe-NCA using Triphosgene

This protocol describes a lab-scale synthesis adapted from established procedures.[8]

Materials:

-

L-Phenylalanine (dried under vacuum)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane or Heptane

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer. All glassware must be scrupulously dried to prevent moisture contamination.

-

Reaction: Suspend L-Phenylalanine (1.0 eq) in anhydrous THF under a positive pressure of inert gas.

-

Reagent Addition: In a separate flask, dissolve triphosgene (0.35-0.40 eq) in anhydrous THF. Add this solution slowly to the stirring L-phenylalanine suspension at room temperature. Causality Note: Triphosgene is added in portions to control the exothermic reaction and the release of HCl gas.

-

Reflux: Gently heat the reaction mixture to reflux (approximately 60-65 °C). The suspension will gradually become a clear solution as the amino acid is converted to the NCA. Monitor the reaction progress (typically 2-4 hours).

-